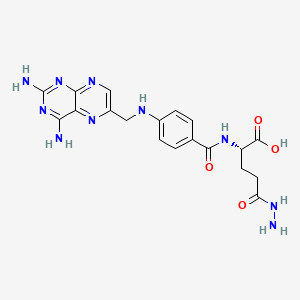

氨基蝶呤-α-酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Aminopterin-alpha-hyrazide is a biochemical used for proteomics research . It has a molecular formula of C19H22N10O4 and a molecular weight of 454.44 .

Molecular Structure Analysis

The Aminopterin-alpha-hyrazide molecule contains a total of 57 bonds. There are 35 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 3 double bonds, and 17 aromatic bonds. It also contains 3 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 2 aromatic primary amines, and 1 secondary amine .Physical And Chemical Properties Analysis

Aminopterin-alpha-hyrazide contains 55 atoms in total; 22 Hydrogen atoms, 19 Carbon atoms, 10 Nitrogen atoms, and 4 Oxygen atoms . It also contains 57 bonds, including 35 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 3 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 2 aromatic primary amines, and 1 secondary amine .科学研究应用

Cancer Treatment

Aminopterin-alpha-hyrazide is used in chemotherapy for its antineoplastic and immunosuppressive properties. It has been applied in the treatment of acute lymphocytic leukemia, choriocarcinoma, breast carcinoma, head and neck cancer, oat cell carcinoma, mycosis fungoides, and osteogenic sarcoma .

Enzyme Inhibition Research

It functions as an enzyme inhibitor by competing for the folate binding site of dihydrofolate reductase, an enzyme critical in the DNA synthesis process .

Comparative Biochemical Studies

Research has been conducted to compare mechanisms of resistance to aminopterin in different species, such as Drosophila, which provides insights into evolutionary biology and pharmacology .

Multiagent Therapy for Childhood Leukemia

Aminopterin-alpha-hyrazide has been piloted as a substitute for oral methotrexate within multiagent therapy for childhood leukemia, demonstrating that it did not lead to excessive toxicity or early relapse .

Psoriasis Treatment

Previously used off-label in the United States to treat psoriasis, aminopterin-alpha-hyrazide yielded dramatic lesion clearing .

Pharmacokinetic Studies

It has been involved in novel hydrazide-hydrazone and amide substituted coumarin derivatives’ synthesis, cytotoxicity screening, microarray, radiolabeling, and in vivo pharmacokinetic studies .

安全和危害

作用机制

Target of Action

Aminopterin-alpha-hyrazide primarily targets the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimadines .

Mode of Action

Aminopterin-alpha-hyrazide works as an enzyme inhibitor. It binds competitively to the folate binding site of the dihydrofolate reductase enzyme . This competitive binding effectively blocks the synthesis of tetrahydrofolate .

Biochemical Pathways

The inhibition of dihydrofolate reductase by Aminopterin-alpha-hyrazide leads to a deficiency in tetrahydrofolate . Tetrahydrofolate is essential in the production of purines and pyrimadines . Therefore, its deficiency results in a reduction of DNA, RNA, and protein synthesis .

Result of Action

The result of Aminopterin-alpha-hyrazide’s action is a reduction in DNA, RNA, and protein synthesis due to the deficiency of tetrahydrofolate . This deficiency is caused by the inhibition of dihydrofolate reductase, which blocks the synthesis of tetrahydrofolate .

属性

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N10O4/c20-15-14-16(28-19(21)27-15)24-8-11(25-14)7-23-10-3-1-9(2-4-10)17(31)26-12(18(32)33)5-6-13(30)29-22/h1-4,8,12,23H,5-7,22H2,(H,26,31)(H,29,30)(H,32,33)(H4,20,21,24,27,28)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXWZRAWJHTSQU-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NN)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NN)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminopterin-alpha-hyrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)